molecular formula C10H14BrN B1386236 [(4-Bromo-2-methylphenyl)methyl](ethyl)amine CAS No. 1155459-99-6

[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

Cat. No.: B1386236
CAS No.: 1155459-99-6
M. Wt: 228.13 g/mol
InChI Key: MERUOSINQFKKNI-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methylamine is a secondary amine with the molecular formula C${10}$H${14}$BrN and a molecular weight of 228.10 g/mol (calculated from ). Its structure consists of a 4-bromo-2-methylphenyl group attached to a methylene bridge, with an ethyl group bonded to the nitrogen atom. The bromine atom on the aromatic ring enhances electron-withdrawing properties, while the ethyl substituent increases hydrophobicity compared to methyl analogues. The compound’s estimated XLogP3 (partition coefficient) is ~2.8–3.0, reflecting greater lipophilicity than its methyl counterpart (XLogP3 = 2.3).

Properties

IUPAC Name

N-[(4-bromo-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERUOSINQFKKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylbenzylamine followed by alkylation with ethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like dibromo hydantoin .

Industrial Production Methods

Industrial production methods for (4-Bromo-2-methylphenyl)methylamine may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2-methylphenylmethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(4-Bromo-2-methylphenyl)methylamine

  • Molecular Formula : C${9}$H${12}$BrN.
  • Key Differences: Substituent on Nitrogen: Methyl vs. ethyl. Physicochemical Properties: The ethyl derivative has a higher molecular weight (+14 g/mol) and XLogP3 (+0.5–0.7), leading to reduced water solubility and increased membrane permeability.

1-(4-Bromophenyl)ethylamine

  • Molecular Formula : C${16}$H${26}$BrN.
  • Key Differences :
    • Aromatic Substitution : The target compound has a 2-methyl group on the bromophenyl ring, whereas this analogue lacks methyl substitution, altering electronic effects.
    • Amine Substituent : A branched alkyl chain (6-methylheptan-2-yl) vs. ethyl. This increases steric bulk, further reducing reactivity in sterically demanding reactions.

(4-Methoxyphenyl)methylamine

  • Molecular Formula: C${10}$H${12}$F$_{3}$NO.
  • Key Differences :
    • Aromatic Group : Methoxy (electron-donating) vs. bromo (electron-withdrawing), affecting electrophilic aromatic substitution rates.
    • Amine Substituent : Trifluoroethyl vs. ethyl. The strong electron-withdrawing CF$_3$ group enhances resistance to oxidation but reduces basicity.

4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)diazenyl]phenol

  • Structure : A Schiff base with bromophenyl and thioether groups.
  • Key Differences :
    • Functionality : Contains imine and thioether linkages, enabling metal coordination and redox activity, unlike the simpler secondary amine structure of the target compound.
    • Applications : Primarily used in coordination chemistry, whereas (4-Bromo-2-methylphenyl)methylamine serves as a synthetic intermediate.

Physicochemical and Reactivity Trends

Substituent Effects on Properties

Property (4-Bromo-2-methylphenyl)methylamine Methyl Analogue Trifluoroethyl Derivative
Molecular Weight 228.10 g/mol 214.10 g/mol 219.21 g/mol
XLogP3 ~3.0 2.3 ~2.5
Water Solubility Low Moderate Very low
Basicity (pKa) ~9–10 (estimated) ~9.5–10.5 ~7–8 (due to CF$_3$)

Biological Activity

(4-Bromo-2-methylphenyl)methylamine is an organic compound characterized by a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to an ethyl amine group. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Recent studies have indicated that (4-Bromo-2-methylphenyl)methylamine exhibits significant antimicrobial activity . In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, compounds similar to (4-Bromo-2-methylphenyl)methylamine have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been explored for its anticancer properties . Research indicates that it may induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that lead to cell cycle arrest and increased apoptosis rates . A summary of the anticancer activity is presented in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.88Induces apoptosis
A549 (Lung)8.55Cell cycle arrest at S phase
HCT1160.12Inhibition of topoisomerase II

The biological activity of (4-Bromo-2-methylphenyl)methylamine is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the bromine atom and the amine groups enhances binding affinity, thereby modulating enzymatic activities and receptor functions .

Case Studies

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of several derivatives of (4-Bromo-2-methylphenyl)methylamine against common bacterial strains. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : In a comparative analysis involving various compounds, (4-Bromo-2-methylphenyl)methylamine was shown to have significant cytotoxic effects on cancer cell lines, outperforming some traditional chemotherapeutics in specific assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
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[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

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